molecular formula C11H13BrO2 B1611466 Ethyl 2-(3-(bromomethyl)phenyl)acetate CAS No. 140215-42-5

Ethyl 2-(3-(bromomethyl)phenyl)acetate

Cat. No. B1611466
M. Wt: 257.12 g/mol
InChI Key: VZARWHJHIUIKHF-UHFFFAOYSA-N
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Description

Ethyl 2-(3-(bromomethyl)phenyl)acetate is a versatile compound that has various applications across different industries . It is commonly used in the synthesis of organic compounds .


Synthesis Analysis

The synthesis of Ethyl 2-(3-(bromomethyl)phenyl)acetate involves several steps. One common method involves the reaction between phenylacetic acid and ethanol in the presence of a catalyst, typically sulfuric acid or hydrochloric acid . Another method involves a multistep synthesis process, which includes nitration, conversion from the nitro group to an amine, and bromination .


Molecular Structure Analysis

The molecular formula of Ethyl 2-(3-(bromomethyl)phenyl)acetate is C11H13BrO2 . It consists of a benzene ring (phenyl group) attached to a carbon atom, which is in turn bonded to the carbonyl group and an ethyl group .


Chemical Reactions Analysis

Ethyl 2-(3-(bromomethyl)phenyl)acetate can undergo various chemical reactions. For instance, it can be hydrolyzed to carboxylic acids under acidic or basic conditions . It can also undergo trans-esterification reactions to form different esters .


Physical And Chemical Properties Analysis

The molecular weight of Ethyl 2-(3-(bromomethyl)phenyl)acetate is 257.12 g/mol . More detailed physical and chemical properties such as melting point, boiling point, and density can be found on chemical databases .

Scientific Research Applications

Bridged-ring Nitrogen Compounds Synthesis

Ethyl 2-(3-(bromomethyl)phenyl)acetate is utilized in the synthesis of bridged 3-benzazepine derivatives. These derivatives are conformationally restricted dopamine analogues, indicating potential applications in the development of neurological disorder treatments (Gentles et al., 1991).

Kinetic Resolution for ACE-Inhibitors

In the kinetic resolution of ethyl 2-hydroxy-4-phenylbutyrate, an important intermediate for synthesizing angiotensin-converting enzyme (ACE) inhibitors, techniques involving ethyl acetate are explored. This highlights its role in creating medically significant compounds (Liese et al., 2002).

Suzuki Coupling Reactions

Ethyl 2-(3-(bromomethyl)phenyl)acetate is involved in Suzuki coupling reactions, which are crucial for generating functionalized biaryls. This process, explored through green chemistry in undergraduate labs, demonstrates the compound's role in educating future chemists and its potential for creating anti-inflammatory drugs (Costa et al., 2012).

Corrosion Inhibition

Novel triazole derivatives, synthesized using ethyl 2-(3-(bromomethyl)phenyl)acetate, have been explored as ecological corrosion inhibitors for mild steel. This research presents an environmentally friendly solution to corrosion, which is a significant issue in industrial applications (Nahlé et al., 2021).

Marine Natural Products

Investigation into marine natural products has identified compounds derived from ethyl 2-(3-(bromomethyl)phenyl)acetate with potential biological activities. These findings open avenues for the development of novel therapeutic agents (Esselin et al., 2018).

Medicinal Chemistry

In medicinal chemistry, ethyl 2-(3-(bromomethyl)phenyl)acetate's derivatives have been explored for their potential antimicrobial activities, demonstrating the compound's relevance in discovering new drugs (Doraswamy & Ramana, 2013).

properties

IUPAC Name

ethyl 2-[3-(bromomethyl)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO2/c1-2-14-11(13)7-9-4-3-5-10(6-9)8-12/h3-6H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZARWHJHIUIKHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=CC=C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30441821
Record name ethyl (3-bromomethylphenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30441821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(3-(bromomethyl)phenyl)acetate

CAS RN

140215-42-5
Record name ethyl (3-bromomethylphenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30441821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Ethyl (3-methylphenyl)acetate (5.36 g) was mixed with carbon tetrachloride (80 ml), followed by heating at 90° C. N-Bromosuccinimide (5.62 g) and α,α′-azobisisobutyronitrile (250 mg) were added thereto, followed by stirring at 90° C. for 5 hours. The reaction mixture was cooled to room temperature, and then the solid was removed by filtration. The filtrate was concentrated under reduced pressure, and the residue was purified by silica gel column chromatography (hexane/EtOAc) to obtain ethyl [3-(bromomethyl)phenyl]acetate (4.56 g).
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5.36 g
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80 mL
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5.62 g
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250 mg
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Synthesis routes and methods III

Procedure details

Acetonitrile (30 mL) was degased with nitrogen for 5 minutes, and then ethyl-m-tolylacetate (2 mL, 2 mmol), NBS (1.9 g, 10.7 mmol) and benzoyl peroxide (266 mg, 1.1 mmol) were added. The resulting mixture was heated to 70° C. for 18 hours. After cooling to room temperature, the solvent was removed in vacuo and the residue was partitioned between dichloromethane and saturated aqueous sodium bicarbonate solution. The organic layer was washed with brine, passed through a hydrophobic frit, and the solvent was removed in vacuo. The residue was purified by silica gel chromatography, eluting with 0-50% DCM in isohexane, to provide ethyl 2-[3-(bromomethyl)phenyl]-acetate (2.23 g, 77%).
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2 mL
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1.9 g
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266 mg
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Synthesis routes and methods IV

Procedure details

A mixture of [3-methylphenyl]acetic acid ethyl ester (5g), N-bromosuccinimide (5 g) and benzoyl peroxide (0.1 g) in dichloromethane (200 ml) was irradiated under a 500 W halogen lamp for 6 hours. The solvent was evaporated and the residue partitioned between diethyl ether and water. The organic phase was dried (MgSO4) and evaporated. Purified by chromatography eluting with 5-10% ethyl acetate in isohexane. Yield 5.14 g.
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5 g
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0.1 g
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200 mL
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halogen
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Synthesis routes and methods V

Procedure details

To a mixture of m-tolylacetic acid ethyl ester (3.0 g, 16.8 mmol) and N-bromosuccinimide (3.0 g, 16.8 mmol) was added carbon tetrachloride (45 mL), followed by benzoyl peroxide (5 mg), and the reaction mixture was heated at reflux for 16 h. The reaction mixture was cooled to room temperature, filtered, and concentrated under reduced pressure. Purification by flash column chromatography (silica, eluent 5:95 to 2:3 EtOAc/hexanes) afforded ethyl (3-bromomethylphenyl)acetate as an off-white solid (0.89 g, 21%): 1H NMR (300 MHz, CDCl3) δ 7.32-7.21 (m, 4H), 4.48 (s, 2H), 4.16 (q, J=6 Hz, 2H), 3.63, (s, 2H), 1.27 (t, J=6 Hz, 3H).
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3 g
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3 g
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5 mg
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45 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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